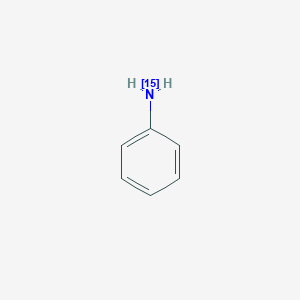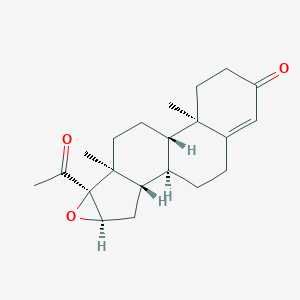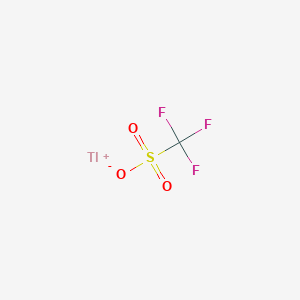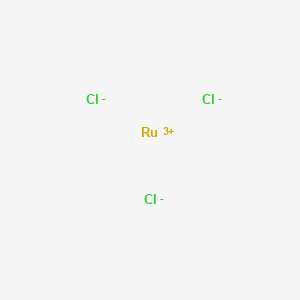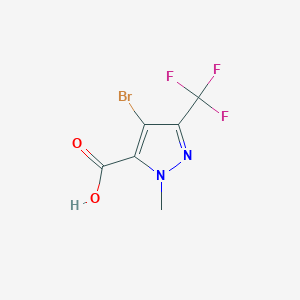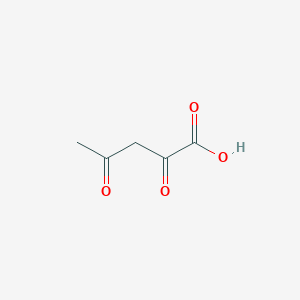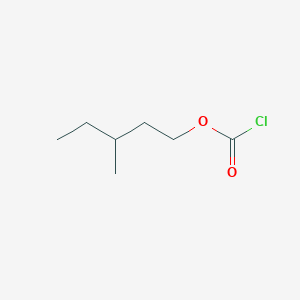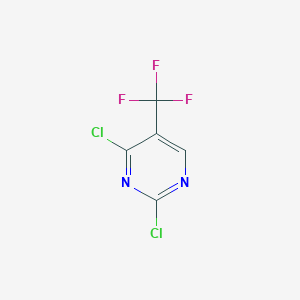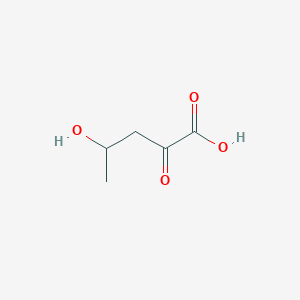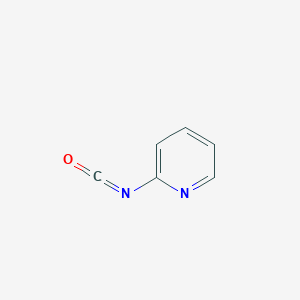
2-Isocyanatopyridine
Vue d'ensemble
Description
Synthesis Analysis
2-Isocyanatopyridine can be synthesized through various methods, including the reaction of polypyridineruthenium complexes with potassium cyanate, showcasing its adaptability in synthesis procedures. These methods provide pathways to generate isocyanato complexes, which under specific conditions can transform into other complex structures (Nagao et al., 2001).
Molecular Structure Analysis
The molecular structure of 2-Isocyanatopyridine derivatives and related complexes has been determined through X-ray crystallography, revealing intricate details about their geometry and bonding. This structural insight is crucial for understanding the reactivity and properties of these compounds (Nagao et al., 2001).
Chemical Reactions and Properties
2-Isocyanatopyridine participates in a variety of chemical reactions, including the formation of polypyridineruthenium(II) complexes and the synthesis of complex macrocyclic systems. Its reactivity with nucleophiles and ability to undergo transformations under specific conditions highlight its chemical versatility and potential for creating a wide range of chemical structures (Nagao et al., 2001); (Chambers et al., 2003).
Physical Properties Analysis
The physical properties of 2-Isocyanatopyridine and its derivatives, such as solubility, viscosity, and thermal behavior, are critical for their application in material science and organic synthesis. Studies have characterized these properties, providing valuable information for their practical use (Tamami & Koohmareh, 2007).
Chemical Properties Analysis
2-Isocyanatopyridine exhibits unique chemical properties, including its reactivity towards various nucleophiles and the ability to form stable complexes with metals. These properties have been explored to synthesize new materials and compounds with potential applications in medicinal and biological sciences (Marandi, 2018).
Applications De Recherche Scientifique
Application in Cancer Research
- Summary of the Application: 2-Isocyanatopyridine is a synthetic chemical that has been shown to be an effective anti-cancer agent . It is a hemibasic, heterocyclic compound with two isomers, cis and trans . The cis form exhibits more potent antitumor activity than the trans .
- Results or Outcomes: 2-Isocyanatopyridine has been shown to inhibit tumor growth in mice . The exact quantitative data or statistical analyses were not provided in the sources I found.
Application in Synthesis of Low Oxidation State and Hydrido Group 2 Complexes
- Summary of the Application: 2-Isocyanatopyridine may be used in the synthesis of low oxidation state and hydrido group 2 complexes . These complexes have shown promise in the reduction and transformation of industrially relevant gases .
Application in Synthesis of Pyridyl-Substituted Ureas and Carbamates
Safety And Hazards
Propriétés
IUPAC Name |
2-isocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-5-8-6-3-1-2-4-7-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIGSPBMMQWNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341984 | |
| Record name | 2-Isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanatopyridine | |
CAS RN |
4737-19-3 | |
| Record name | 2-Isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isocyanatopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




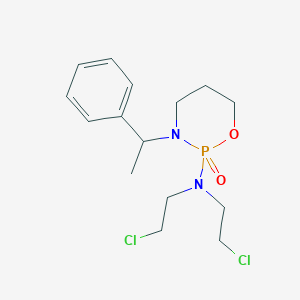
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)

![(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B52772.png)
